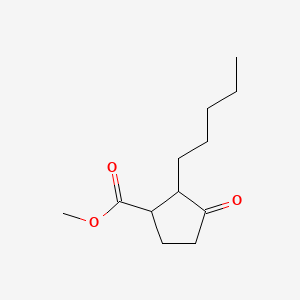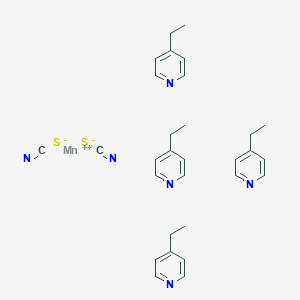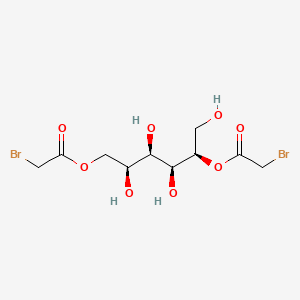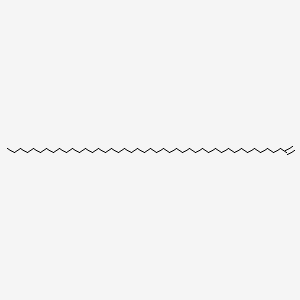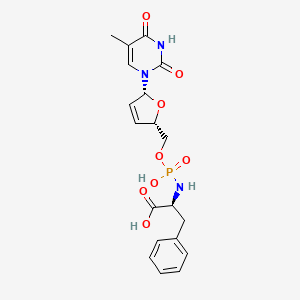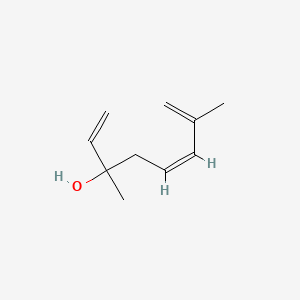
(Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol is an organic compound with a unique structure characterized by multiple double bonds and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol typically involves the use of specific reagents and catalysts to achieve the desired configuration and purity. One common method involves the use of Grignard reagents, which react with suitable precursors under controlled conditions to form the target compound. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The hydroxyl group in (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and substituted alcohols, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and biological activity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethylocta-1,5,7-trien-3-ol: A similar compound with a different stereochemistry.
3,7-Dimethylocta-1,5-dien-3-ol: Lacks one of the double bonds present in (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol.
3,7-Dimethylocta-1,5,7-trien-2-ol: Has a hydroxyl group at a different position.
Uniqueness
(Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol is unique due to its specific stereochemistry and the presence of multiple double bonds, which contribute to its distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
54831-37-7 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(5Z)-3,7-dimethylocta-1,5,7-trien-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3/b7-6- |
Clave InChI |
ZJIQIJIQBTVTDY-SREVYHEPSA-N |
SMILES isomérico |
CC(=C)/C=C\CC(C)(C=C)O |
SMILES canónico |
CC(=C)C=CCC(C)(C=C)O |
Punto de ebullición |
62.00 °C. @ 4.50 mm Hg |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


